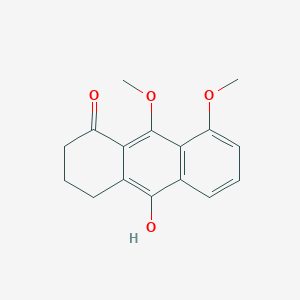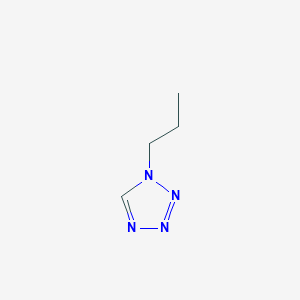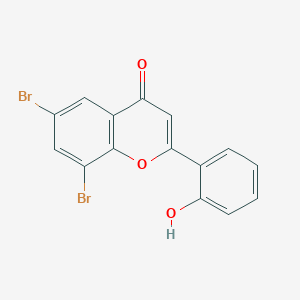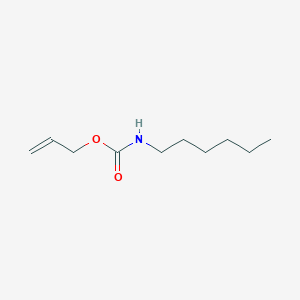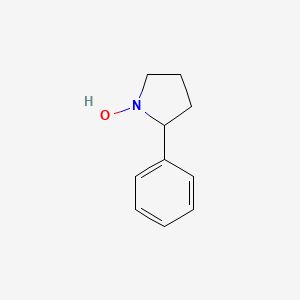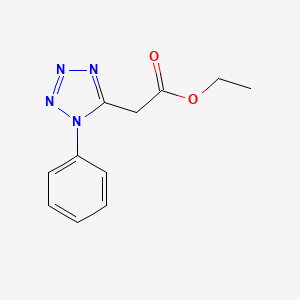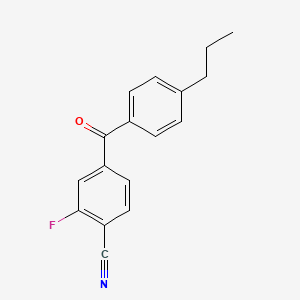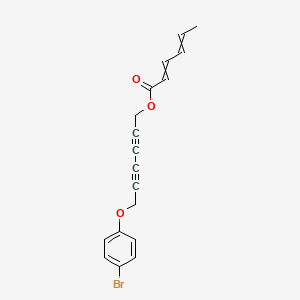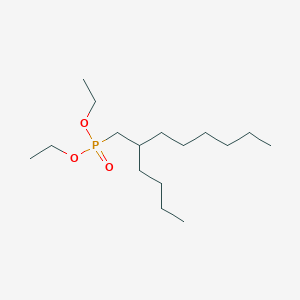
Diethyl (2-butyloctyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-butyloctyl)phosphonate is an organophosphorus compound with the molecular formula C16H35O3P. This compound belongs to the class of phosphonates, which are characterized by the presence of a C-PO(OR)2 group. Phosphonates are widely used in various fields due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-butyloctyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For instance, the reaction of diethyl phosphite with 2-butyloctyl bromide under controlled conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction is carried out in the presence of a catalyst, such as palladium or copper, to enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to ensure maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-butyloctyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl (2-butyloctyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in the development of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of diethyl (2-butyloctyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. The compound can also interact with cellular membranes, altering their properties and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Another phosphonate with similar reactivity but different alkyl groups.
Dimethyl methylphosphonate: A related compound with methyl groups instead of butyloctyl groups.
Uniqueness
Diethyl (2-butyloctyl)phosphonate is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other phosphonates may not be as effective .
Properties
CAS No. |
111737-80-5 |
|---|---|
Molecular Formula |
C16H35O3P |
Molecular Weight |
306.42 g/mol |
IUPAC Name |
5-(diethoxyphosphorylmethyl)undecane |
InChI |
InChI=1S/C16H35O3P/c1-5-9-11-12-14-16(13-10-6-2)15-20(17,18-7-3)19-8-4/h16H,5-15H2,1-4H3 |
InChI Key |
RHHFZCAANRUMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
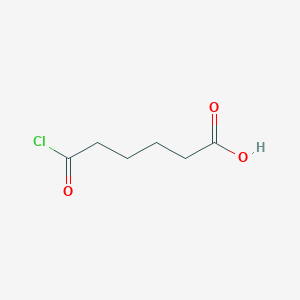
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)
silane](/img/structure/B14332681.png)
